2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide (hereafter referred to as the "target compound") is a quinazolinone derivative featuring a 1,2,3,4-tetrahydroquinazolin-2,4-dione core substituted with a 4-[(cyclopropylcarbamoyl)methyl]phenyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide moiety at position 1 . This structure combines aromatic, heterocyclic, and carbamoyl functionalities, which are commonly associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C29H28N4O4 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-7-8-19(2)24(15-18)31-27(35)17-32-25-6-4-3-5-23(25)28(36)33(29(32)37)22-13-9-20(10-14-22)16-26(34)30-21-11-12-21/h3-10,13-15,21H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
MXDKLZQEFHWZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the quinazolinone intermediate with cyclopropyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Phenyl and Acetamide Groups: The final steps involve the coupling of the phenyl and acetamide groups through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinazolinone core is known for its pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Materials Science: The compound may be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the cyclopropylcarbamoyl group may enhance binding affinity and specificity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of inflammatory responses.
Comparison with Similar Compounds
Key structural distinctions :
- The target compound’s quinazolinone core differentiates it from triazole (6m) or thiazole (847930-99-8) derivatives, which may influence target selectivity .
- Compared to the dichlorophenylmethyl-substituted quinazolinone (Compound 1), the target compound’s cyclopropylcarbamoyl and dimethylphenyl groups may enhance lipophilicity and metabolic stability .
Pharmacological Activities
While direct bioactivity data for the target compound are unavailable, analogues provide insights:
- Compound 1 () exhibited anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model, attributed to GABAA receptor modulation .
- Triazole derivatives (e.g., 6m) and thiazole-containing compounds (e.g., 847930-99-8) are often explored for antimicrobial or anticancer applications, but their mechanisms diverge from quinazolinones .
Physicochemical Properties
- IR spectra of triazole-acetamide 6m revealed peaks for –NH (3291 cm<sup>−1</sup>), C=O (1678 cm<sup>−1</sup>), and aromatic C=C (1606 cm<sup>−1</sup>), which are expected in the target compound due to shared amide and aromatic functionalities .
Biological Activity
The compound 2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
This compound features a complex structure characterized by a tetrahydroquinazoline core with substituents that may enhance its biological properties. The presence of the cyclopropyl group and dimethylphenyl moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Activity
- Antimicrobial Properties
- Cytotoxicity against Cancer Cells
Antioxidant Activity
Antioxidant activity was assessed using various assays, including DPPH and ABTS methods. The results indicated that the compound demonstrated significant free radical scavenging ability.
| Method | IC50 (µM) | Remarks |
|---|---|---|
| DPPH | 25.4 | Comparable to standard antioxidants |
| ABTS | 18.7 | Effective in scavenging free radicals |
Antimicrobial Properties
The compound was tested against a panel of microbial strains. The results showed promising antibacterial activity.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxic effects were evaluated on various cancer cell lines, including HeLa and HCT-116 cells. The compound exhibited notable cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 22.5 |
| HCT-116 | 19.8 |
| MCF-7 | 30.1 |
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Further studies are required to elucidate the exact molecular targets.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on HCT-116 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. -
Case Study on Antimicrobial Efficacy :
In vitro assays showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential use in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
